Hydrocortisone Acetate
Description
Significance of Hydrocortisone (B1673445) Acetate (B1210297) as a Synthetic Glucocorticoid Analogue in Research
Hydrocortisone acetate is a synthetic ester of hydrocortisone (cortisol), a primary glucocorticoid hormone produced by the adrenal cortex. patsnap.com Its significance in biomedical research stems from its potent anti-inflammatory and immunosuppressive properties, which closely mirror those of endogenous cortisol. patsnap.comwww.nhs.uk This makes it an invaluable tool for investigating the complex roles of glucocorticoids in various physiological and pathological processes. drugbank.com Researchers utilize this compound to modulate the immune response, study inflammatory pathways, and explore the mechanisms of action of corticosteroids at the cellular and molecular levels. patsnap.compatsnap.com
As a synthetic analogue, this compound offers several advantages in a research setting. Its chemical stability and well-defined properties allow for standardized and reproducible experimental conditions. caymanchem.com It serves as a reference compound in the development and screening of new anti-inflammatory drugs and is crucial for validating in vitro and in vivo models of inflammatory diseases. dissolutiontech.comresearchgate.net
Historical Trajectory and Evolution of this compound Research
The journey of this compound in research is intertwined with the broader history of corticosteroid discovery. In the 1930s and 1940s, researchers at the Mayo Clinic, including Edward C. Kendall, isolated several compounds from the adrenal cortex, designating them with letters. painphysicianjournal.com Among these were Compound E (cortisone) and Compound F (hydrocortisone). researchgate.net Initial clinical trials in the late 1940s demonstrated the remarkable anti-inflammatory effects of cortisone (B1669442) in patients with rheumatoid arthritis. clinexprheumatol.org
Subsequent research revealed that hydrocortisone (Compound F) is the primary active glucocorticoid produced by the adrenal gland. clinexprheumatol.org This led to the investigation of its therapeutic potential. In 1952, the first reports on the efficacy of topically applied hydrocortisone in treating skin diseases marked a significant milestone in dermatology research. researchgate.netkarger.com The acetate form, this compound, was developed to enhance stability and was among the first topical corticosteroids approved by the U.S. FDA in 1953. taylorandfrancis.com Early studies also explored its use in joint inflammation. painphysicianjournal.com The development of this compound and other synthetic glucocorticoids revolutionized the study and treatment of inflammatory and autoimmune conditions.
Overview of Current Research Landscape and Key Academic Foci
The current research landscape for this compound is diverse and dynamic. Key areas of academic focus include:
Advanced Drug Delivery Systems: A significant portion of current research is dedicated to developing novel formulations to enhance the delivery and efficacy of this compound. This includes the investigation of topical creams with improved penetration and release characteristics for treating skin conditions and anorectal disorders. mdpi.comnih.gov
In Vitro and In Vivo Models: this compound continues to be a standard compound used in a wide array of experimental models. In vitro studies often utilize cell cultures to dissect the molecular mechanisms of its anti-inflammatory and immunosuppressive effects. dissolutiontech.comresearchgate.net In vivo research in animal models, such as those for ulcerative colitis and cartilage degradation, helps to understand its physiological effects in a whole-organism context. caymanchem.comclinicaltrials.gov
Comparative Studies: Researchers frequently compare this compound with other corticosteroids, such as prednisone (B1679067) and dexamethasone, to evaluate their relative potencies and metabolic effects in various contexts, including in the treatment of congenital adrenal hyperplasia. aem-sbem.comnih.gov
Analytical Method Development: The development of accurate and efficient analytical techniques, primarily high-performance liquid chromatography (HPLC), for the quantification of this compound in pharmaceutical formulations and biological samples remains an active area of research. nih.govnih.govcrsubscription.com This is crucial for quality control and pharmacokinetic studies.
Exploring New Therapeutic Applications: Ongoing research continues to explore the potential of this compound in new therapeutic areas, including its role in oncology and other autoimmune diseases. patsnap.com
| Current Research Area | Key Focus | Examples of Research |
| Drug Delivery | Enhancing topical delivery and release | Development of novel cream formulations for anorectal conditions. mdpi.comnih.gov |
| Experimental Models | Investigating mechanisms of action | In vitro studies on inflammatory pathways; in vivo models of ulcerative colitis. dissolutiontech.comclinicaltrials.gov |
| Comparative Analysis | Evaluating relative efficacy and effects | Comparison with prednisone for congenital adrenal hyperplasia. aem-sbem.com |
| Analytical Chemistry | Developing quantification methods | HPLC-based assays for quality control and pharmacokinetic analysis. nih.govcrsubscription.com |
| New Applications | Exploring novel therapeutic uses | Investigating potential roles in oncology and autoimmune diseases. patsnap.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962156 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-03-3, 42016-02-4 | |
| Record name | Hydrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |
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| Record name | Hydrocortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14539 | |
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| Record name | hydrocortisone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |
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| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |
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| Record name | HYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Mechanisms of Hydrocortisone Acetate Action
Glucocorticoid Receptor Binding and Activation Dynamics
The initiation of hydrocortisone (B1673445) acetate's action is its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. patsnap.comoup.com This interaction is a critical determinant of the subsequent physiological responses.
Cytosolic Glucocorticoid Receptor Binding Specificity
In its unliganded state, the glucocorticoid receptor primarily resides in the cytoplasm of the cell. nih.gov It exists as part of a large multi-protein complex that includes heat shock proteins (like Hsp90 and Hsp70), immunophilins, and other chaperones. oup.comjci.org This complex maintains the receptor in a conformation that has a high affinity for glucocorticoids while preventing it from becoming active. oup.com
Hydrocortisone acetate (B1210297), being lipophilic, can diffuse through the cell membrane to access these cytosolic receptors. patsnap.com The binding affinity of various steroids to the glucocorticoid receptor can be influenced by their chemical structure. For instance, the addition of an acetate group at the 21-position, as in hydrocortisone acetate, has been shown to decrease the steroid's affinity for the receptor compared to the parent alcohol, hydrocortisone. nih.gov However, this modification also increases the steroid's lipophilicity. nih.gov
Table 1: Factors Influencing Glucocorticoid Receptor Binding
| Factor | Description | Impact on Binding |
|---|---|---|
| Ligand Structure | The chemical makeup of the steroid, including substituent groups. | The 21-acetate substitution on hydrocortisone decreases receptor affinity but increases lipophilicity. nih.gov |
| Chaperone Proteins | Proteins like Hsp90 and FKBP5 associate with the receptor. | Maintain a high-affinity binding conformation and can influence receptor sensitivity. jci.org |
| Cellular Environment | The specific cell type and its physiological state. | Can affect the expression and availability of receptors and co-regulator proteins. |
Ligand-Induced Conformational Changes and Receptor Activation
The binding of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor induces a significant conformational change in the receptor protein. patsnap.comnih.gov This alteration is a crucial step in the activation process. This structural shift causes the dissociation of the chaperone proteins from the receptor complex. oup.com
This ligand-induced conformational change exposes two nuclear localization signals (NLS) on the receptor, which are necessary for its transport into the nucleus. oup.comjci.org The specific conformation adopted by the receptor upon ligand binding can influence its subsequent interactions with other proteins and DNA, ultimately affecting the transcriptional response. frontiersin.org
Nuclear Translocation of this compound-Glucocorticoid Receptor Complex
Once activated, the this compound-GR complex moves from the cytoplasm into the cell nucleus. patsnap.comdrugbank.com This process of nuclear translocation is an active, energy-dependent mechanism. nih.gov The exposed nuclear localization signals on the GR are recognized by importin proteins, which facilitate the transport of the complex through the nuclear pore complex. nih.govuconn.edu
The efficiency of nuclear translocation can be influenced by various factors, including the specific ligand bound to the receptor and the cellular context. oup.comjci.org For instance, higher affinity ligands can lead to a longer nuclear residence time for the receptor. oup.com
Gene Transcription Modulation and Epigenetic Influences
Inside the nucleus, the this compound-GR complex exerts its primary effects by directly and indirectly regulating gene expression.
Interaction with Glucocorticoid Response Elements (GREs)
The activated GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. patsnap.comdrugbank.com This binding allows the receptor to act as a transcription factor, either increasing or decreasing the rate of transcription of these genes. patsnap.comaksci.com The interaction between the GR and GREs can lead to the recruitment of other co-activator or co-repressor proteins, further modulating gene expression. nih.gov
Upregulation of Anti-inflammatory Gene Expression
A key aspect of this compound's therapeutic effect is its ability to increase the transcription of genes that encode anti-inflammatory proteins. drugbank.comdrugbank.com One of the most well-characterized examples is the upregulation of annexin-1 (also known as lipocortin-1). drugbank.comaksci.com Annexin-1 is an inhibitor of phospholipase A2, an enzyme responsible for the release of arachidonic acid. patsnap.comaksci.com By inhibiting phospholipase A2, this compound effectively blocks the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com
Furthermore, glucocorticoids can suppress the expression of pro-inflammatory genes that code for cytokines like interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-alpha), as well as chemokines and adhesion molecules. patsnap.comdrugbank.com This multifaceted approach to gene regulation underlies the potent anti-inflammatory and immunosuppressive actions of this compound. patsnap.com
Table 2: Key Anti-inflammatory Genes Upregulated by this compound
| Gene | Protein Product | Function |
|---|---|---|
| Annexin-1 (Lipocortin-1) | Annexin-1 | Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. patsnap.comaksci.com |
| Interleukin-10 (IL-10) | Interleukin-10 | An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines. drugbank.com |
| Glucocorticoid-Induced Leucine Zipper (GILZ) | GILZ | Mediates some of the anti-inflammatory and immunosuppressive effects of glucocorticoids. oup.com |
Downregulation of Pro-inflammatory Gene Expression
A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the transcription of pro-inflammatory genes. plos.org Upon translocation to the nucleus, the activated hydrocortisone-receptor complex interacts with glucocorticoid response elements (GREs) on the DNA, leading to the downregulation of genes encoding a wide array of inflammatory mediators. plos.orgimrpress.com This includes key cytokines such as interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), as well as chemokines and adhesion molecules. imrpress.com By inhibiting the synthesis of these molecules, this compound effectively reduces the recruitment and activation of inflammatory cells like neutrophils, macrophages, and mastocytes at the site of inflammation. plos.orgfrontiersin.org This reduction in cytokine production is a critical factor in limiting T-cell proliferation and suppressing cell-mediated immunity. imrpress.com
Direct and Indirect Molecular Pathway Interventions
This compound exerts its influence through the targeted modulation of several key signaling pathways integral to the inflammatory process.
Inhibition of Phospholipase A2 and Arachidonic Acid Cascade Suppression
This compound potently suppresses the arachidonic acid cascade, a critical pathway in the generation of pro-inflammatory eicosanoids. It achieves this by inducing the synthesis of a class of proteins known as lipocortins (specifically lipocortin-1, or annexin-1). imrpress.comfrontiersin.orgdntb.gov.ua Lipocortin-1 binds to cell membranes and prevents the enzyme phospholipase A2 from accessing its substrate, arachidonic acid. imrpress.comfrontiersin.orgdntb.gov.ua This action blocks the release of arachidonic acid from membrane phospholipids, thereby halting the production of its downstream metabolites, including prostaglandins and leukotrienes, which are powerful mediators of inflammation. imrpress.comnih.gov Furthermore, the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are also involved in prostaglandin (B15479496) synthesis, is suppressed, potentiating the anti-inflammatory effect. imrpress.comdntb.gov.ua Interestingly, while this is the established mechanism in many cells, some research in cultured macrophages has shown that hydrocortisone can inhibit prostaglandin production while simultaneously stimulating, rather than inhibiting, arachidonic acid release, suggesting a cell-type-specific mechanism of action. mdpi.com
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
A significant anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. plos.org NF-κB is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. plos.orgnih.gov this compound interferes with NF-κB activation by promoting the synthesis of the inhibitor of NF-κB (IκB). plos.org IκB binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation into the nucleus. plos.org This blockade inhibits NF-κB from binding to the promoter regions of its target genes, thus repressing the transcription of inflammatory cytokines, chemokines, and other inflammatory molecules. plos.orgbiorxiv.org Studies have shown that hydrocortisone can suppress the NF-κB pathway in cardiomyocytes following hypoxia/reoxygenation injury, leading to reduced inflammatory responses. biorxiv.org However, the efficacy of this inhibition can be influenced by genetic factors, as seen in individuals with a specific NFKB1 promoter polymorphism where hydrocortisone fails to abolish NF-κB nuclear translocation effectively. nih.gov
Influence on Activator Protein-1 (AP-1) Activity
This compound also exerts its effects by modulating the activity of Activator Protein-1 (AP-1), another crucial transcription factor involved in inflammation and immune responses. nih.govgoogle.com Research has demonstrated that hydrocortisone administration in human subjects leads to a significant and rapid decrease in the intranuclear binding activity of AP-1 in mononuclear cells. google.com This suppression of AP-1 is associated with a reduction in the plasma levels of matrix metalloproteinases MMP-2 and MMP-9, enzymes whose transcription is modulated by AP-1 and which are involved in the breakdown of the extracellular matrix, facilitating the spread of inflammation. google.com By inhibiting AP-1, hydrocortisone may therefore reduce the extracellular spread of inflammation. google.com
Interconnections with Mitogen-Activated Protein Kinase (MAPK) Pathway and Nrf2 Regulation
This compound's molecular interactions extend to the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly p38-MAPK, which are critical in transducing inflammatory signals. nih.gov The effect of hydrocortisone on this pathway can be complex and context-dependent. For instance, while acute exposure may not significantly affect p38 phosphorylation, chronic treatment has been shown to reduce its activation. nih.gov In co-cultures of pancreatic cells, hydrocortisone effectively inhibits p38 MAPK activation that is stimulated by cellular crosstalk.
Furthermore, glucocorticoids like hydrocortisone interact with the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. plos.orgimrpress.com Studies have identified the glucocorticoid receptor (GR) as a novel binding partner for Nrf2. nih.gov This interaction leads to the repression of Nrf2-dependent transcriptional activation. Glucocorticoid treatment enhances the recruitment of GR to Antioxidant Response Elements (AREs) in the promoter region of Nrf2 target genes, which in turn inhibits the recruitment of histone acetyltransferases and reduces histone acetylation, ultimately suppressing the expression of antioxidant and cytoprotective genes. nih.gov This suppression of the Nrf2-dependent antioxidant response can impair cellular defense mechanisms. plos.orgimrpress.com
Cellular Responses and Phenotypic Alterations
The molecular interventions of this compound translate into a variety of significant cellular responses and phenotypic changes. One of the key immunosuppressive effects is the induction of apoptosis (programmed cell death) in certain leukocytes, including lymphocytes, which contributes to the reduction of immune cell populations. plos.org This is coupled with an inhibition of T-lymphocyte proliferation, which further dampens the immune response. plos.orgimrpress.com
This compound also induces distinct phenotypic changes in various cell types. In murine models, administration leads to kinetic changes in the thymus, initially depleting Lyt-2+ cells (a T-cell subpopulation) followed by a rapid regeneration and an increase in their proportion. In human fetal intestinal epithelial cells, hydrocortisone treatment induces differentiation, characterized by morphological changes such as an increased appearance of microvilli structures on the plasma membrane. Studies on primary adrenal insufficiency patients show that treatment can alter the T lymphocyte phenotype, significantly increasing the CD4+/CD8+ T-cell ratio. In striped bass, this compound has been shown to suppress the chemiluminescent response of phagocytes, which is linked to their bactericidal activity.
Table 1: Summary of Molecular Pathway Interventions by this compound
| Pathway | Key Molecular Target | Mechanism of Action | Overall Effect |
|---|---|---|---|
| Arachidonic Acid Cascade | Phospholipase A2 | Induces synthesis of Lipocortin-1 (Annexin-1), which inhibits Phospholipase A2 activity. imrpress.comfrontiersin.orgdntb.gov.ua | Suppression of prostaglandin and leukotriene synthesis. imrpress.comnih.gov |
| NF-κB Signaling | NF-κB | Promotes synthesis of IκB, which sequesters NF-κB in the cytoplasm and prevents its nuclear translocation. plos.org | Inhibition of pro-inflammatory gene transcription. plos.orgbiorxiv.org |
| AP-1 Signaling | AP-1 | Suppresses the intranuclear binding activity of AP-1. google.com | Reduced transcription of target genes like MMP-2 and MMP-9. google.com |
| MAPK Signaling | p38-MAPK | Inhibits activation, particularly with chronic exposure or in specific cellular contexts. nih.gov | Modulation of cellular stress and inflammatory responses. |
| Nrf2 Signaling | Nrf2 | Glucocorticoid Receptor (GR) binds to Nrf2 and is recruited to Antioxidant Response Elements (AREs), inhibiting histone acetylation. nih.gov | Suppression of the Nrf2-dependent antioxidant and cytoprotective gene expression. plos.orgimrpress.com |
Table 2: Observed Cellular and Phenotypic Responses to this compound
| Cell/Tissue Type | Observed Response/Phenotypic Alteration | Reference |
|---|---|---|
| Leukocytes (general) | Induction of apoptosis. | plos.org |
| T-Lymphocytes | Inhibition of proliferation; alteration of CD4+/CD8+ ratio. | plos.orgimrpress.com |
| Murine Thymocytes | Kinetic changes in Lyt-2+ cell populations. | |
| Human Intestinal Epithelial Cells | Induction of differentiation and increased microvilli formation. | |
| Striped Bass Phagocytes | Suppression of chemiluminescent response. | |
| Cardiomyocytes | Promotes proliferation and inhibits apoptosis after hypoxia/reoxygenation injury. | biorxiv.org |
| Macrophages | Reduced polarization and cytokine release. |
Induction of Apoptosis in Specific Leukocyte Subpopulations
This compound's immunosuppressive effects are significantly mediated by its ability to induce programmed cell death, or apoptosis, in specific populations of leukocytes. However, this effect is highly cell-type specific, leading to either the promotion or inhibition of apoptosis depending on the leukocyte subpopulation. atsjournals.orgnih.gov
The apoptotic process initiated by glucocorticoids is multifaceted, involving both genomic and non-genomic mechanisms. The genomic pathway involves the GR-mediated upregulation of pro-apoptotic proteins (e.g., members of the Bcl-2 family) and the repression of key survival factors like NF-κB and AP-1. atsjournals.org Non-genomic pathways can include the rapid translocation of the GR to the mitochondria, an event observed in glucocorticoid-sensitive lymphoid cells that is thought to be crucial for triggering apoptosis. tandfonline.com
Lymphocytes: Immature T-lymphocytes (thymocytes) and certain peripheral T-cells are particularly susceptible to glucocorticoid-induced apoptosis, a key mechanism in shaping T-cell homeostasis and mediating immunosuppression. atsjournals.org The sensitivity of these cells may be linked to an upregulation of GR protein levels in response to glucocorticoids, which is contrary to the GR downregulation seen in most other cell types. atsjournals.org However, the response is not uniform across all T-cell subsets. In vivo studies in humans have shown that a single intravenous dose of hydrocortisone leads to a selective and profound depletion of T·M cells (a subset of T-cells with receptors for the Fc portion of IgM) from the circulation, whereas T·G cells (with receptors for the Fc portion of IgG) are relatively resistant. nih.gov This demonstrates a differential effect on the kinetics and survival of distinct T-cell subpopulations. Furthermore, the local microenvironment can influence T-cell sensitivity; monocytes have been shown to rescue synovial T-cells from glucocorticoid-induced apoptosis through the secretion of soluble factors. nih.gov
Monocytes: The effect of this compound on monocytes is context-dependent. Glucocorticoids can induce apoptosis in pro-inflammatory monocytes that have been stimulated with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govfrontiersin.org This pro-apoptotic effect is mediated by the inhibition of the ERK1/2 signaling pathway, which leads to the dephosphorylation of the pro-apoptotic protein Bad and subsequent activation of caspase-3. nih.gov
Table 1: Differential Effect of In Vivo Hydrocortisone on Human T-Cell Subpopulations
Data showing the selective depletion of T·M lymphocytes compared to the relative resistance of T·G lymphocytes four hours after intravenous administration of hydrocortisone. Data adapted from Haynes & Fauci (1978). nih.gov
| T-Cell Subpopulation | Parameter | Before Hydrocortisone (Mean ± SEM) | 4h After Hydrocortisone (Mean ± SEM) | P-Value |
|---|---|---|---|---|
| T·M Cells | % of Peripheral Blood T-Cells | 52 ± 5% | 23 ± 6% | < 0.01 |
| Absolute Count (cells/mm³) | 1028 ± 171 | 103 ± 23 | < 0.001 | |
| T·G Cells | % of Peripheral Blood T-Cells | 22 ± 4% | 66 ± 7% | N/A (Increase in proportion due to depletion of other cells) |
| Absolute Count (cells/mm³) | 435 ± 81 | 410 ± 79 | > 0.2 (Not Significant) |
Regulation of Cellular Metabolism and Stress Response Pathways
This compound, as a glucocorticoid, plays a pivotal role in regulating cellular energy metabolism and managing physiological stress, ensuring that the body can mount an appropriate response to various challenges. patsnap.comdrugbank.com
Regulation of Cellular Metabolism: this compound significantly influences glucose and lipid metabolism to maintain energy homeostasis.
Glucose Metabolism: A primary metabolic function of this compound is to increase blood glucose levels to provide energy during stress. wikipedia.org It achieves this by stimulating gluconeogenesis—the synthesis of new glucose from non-carbohydrate sources like amino acids and lactate—principally in the liver and kidneys. wikipedia.orgbritannica.com It concurrently inhibits the peripheral uptake and utilization of glucose in tissues such as muscle and adipose tissue, partly by decreasing the translocation of GLUT4 transporters to the cell membrane. wikipedia.org Therefore, hydrocortisone acts as a hormonal activator of gluconeogenesis and an inhibitor of glycolysis. nih.gov
Lipid Metabolism: The compound's effects on lipid metabolism are complex and can appear contradictory depending on the tissue and metabolic state. It is a potent stimulus of lipolysis, the breakdown of triglycerides in adipose tissue into free fatty acids and glycerol. physiology.org This action increases the turnover of fatty acids like palmitate in the circulation, making them available as an energy source. physiology.org In some cellular contexts, such as in fibroblasts, hydrocortisone can stimulate the catabolism of endogenous fatty acids, particularly their oxidation to CO2. nih.gov This effect may be mediated by the induction of cellular lipases that act on triglyceride stores. nih.gov Conversely, in other specific conditions, such as in placental explants, hydrocortisone has been shown to inhibit both fatty acid oxidation and their esterification into complex lipids in a dose-dependent manner. researchgate.net
Table 2: Effect of Hydrocortisone on Lipid Metabolism
Quantitative data illustrating the stimulatory effect of hydrocortisone on systemic lipolysis in healthy humans and its inhibitory effect on fatty acid metabolism in placental tissue explants.
| Study Context | Metabolic Parameter | Control / Placebo | Hydrocortisone Treatment | Source |
|---|---|---|---|---|
| Systemic Lipolysis (in vivo) | Interstitial Glycerol (Abdominal) | 156 ± 30 µmol/l | 327 ± 35 µmol/l | physiology.org |
| Systemic Palmitate Turnover | 92 ± 24 µmol/min | 165 ± 17 µmol/min | ||
| Placental Metabolism (ex vivo) | Fatty Acid Oxidation (100nM HC) | ~1.75 nmol/h/mg protein | ~1.25 nmol/h/mg protein | researchgate.net |
| Fatty Acid Esterification (100nM HC) | ~120 pmol/h/mg protein | ~80 pmol/h/mg protein |
Regulation of Stress Response Pathways: The cellular stress response is a conserved mechanism that protects cells from damage caused by stressors like heat, toxins, and oxidative stress. nih.govturkjsurg.com A key component of this response is the synthesis of heat shock proteins (HSPs), which function as molecular chaperones. nih.gov HSPs are crucial for maintaining cellular protein homeostasis by assisting in the correct folding of new proteins, refolding misfolded proteins, and targeting irreparably damaged proteins for degradation. frontiersin.org
This compound is intrinsically linked to this pathway. The glucocorticoid receptor, in its inactive state in the cytoplasm, is bound within a large heterocomplex that includes several HSPs, most notably HSP90 and HSP70. tandfonline.com The binding of this compound triggers the release of the GR from this HSP complex, allowing its activation and translocation to the nucleus. tandfonline.com Beyond this direct interaction, glucocorticoid action can modulate the broader stress response. The activation of the heat shock response, driven by the transcription factor Heat Shock Factor 1 (HSF1), is a known consequence of agents that interact with HSP90. nih.gov By binding to the GR and causing its dissociation from HSP90, this compound influences the availability and state of these critical chaperone proteins, thereby integrating hormonal signaling with the cellular stress management system.
Research on Drug Drug Interactions Involving Hydrocortisone Acetate
Modulation of Co-administered Drug Therapeutic Efficacy
Hydrocortisone (B1673445) acetate (B1210297) can either potentiate or diminish the therapeutic effects of various drugs through several mechanisms. These interactions are of considerable clinical importance and necessitate careful monitoring and potential dose adjustments of the co-administered medication.
The interaction with oral anticoagulants , such as warfarin (B611796), is complex and can be unpredictable. drugs.comdrugbank.com Reports indicate that corticosteroids can both increase and decrease the anticoagulant effect. drugs.com Proposed mechanisms for this variability include corticosteroid-induced diminution of vascular integrity, which could increase bleeding risk, and alterations in blood coagulability. drugs.com A retrospective study on patients on long-term warfarin therapy showed that the majority experienced an elevation in their International Normalized Ratio (INR) after concomitant use of oral corticosteroids, with 62.5% of patients having supratherapeutic INR values. nih.gov This suggests a potential for increased bleeding.
When administered with antidiabetic drugs , including oral hypoglycemic agents and insulin, hydrocortisone acetate can reduce their therapeutic efficacy. drugbank.com This is due to the hyperglycemic effect of corticosteroids, which can lead to increased blood glucose levels and counteract the glucose-lowering action of antidiabetic medications. patsnap.com
The efficacy of neuromuscular blocking agents can be influenced by this compound. Research in animal models has shown that hydrocortisone can significantly enhance the neuromuscular blockade produced by pancuronium. nih.gov This potentiation could lead to prolonged muscle relaxation and respiratory depression.
Concomitant use with the immunosuppressant cyclosporine may result in altered plasma concentrations of one or both drugs. drugs.com this compound may also enhance the immunosuppressive activities of cyclosporine. drugbank.com This can have implications for patients undergoing organ transplantation or treatment for autoimmune diseases, where precise control of immunosuppression is vital. One study indicated that hydrocortisone, in combination with cyclosporine A, may provide a rapid improvement in clinical symptoms for severe dry eye disease in patients with Sjögren syndrome. nih.gov
Table 1: Modulation of Co-administered Drug Therapeutic Efficacy by this compound
| Co-administered Drug Class | Specific Drug Example(s) | Observed Interaction | Potential Clinical Outcome |
|---|---|---|---|
| Oral Anticoagulants | Warfarin | Variable effects; reports of both increased and decreased anticoagulant activity. drugs.comdrugbank.comdrugs.com | Increased risk of bleeding or thrombosis, requiring close INR monitoring. |
| Antidiabetic Agents | Metformin, Insulin | Decreased efficacy of the antidiabetic drug. drugbank.com | Hyperglycemia and loss of glycemic control. |
| Neuromuscular Blocking Agents | Pancuronium, Succinylcholine | Enhanced neuromuscular blockade. nih.gov | Prolonged muscle paralysis and respiratory depression. |
| Immunosuppressants | Cyclosporine | Increased immunosuppressive activity and altered plasma concentrations of both drugs. drugs.comdrugbank.com | Enhanced immunosuppression, potential for faster symptom improvement in certain conditions, but also risk of toxicity. nih.gov |
Mechanisms of Increased Adverse Event Risk with Concomitant Medications
The concurrent use of this compound with certain other medications can amplify the risk of specific adverse events. These interactions often arise from synergistic effects on physiological pathways.
A significant interaction exists with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) , such as aspirin (B1665792) and ibuprofen. Both corticosteroids and NSAIDs are known to have ulcerogenic effects on the gastrointestinal mucosa. Their concomitant use is associated with a four-fold increased risk of gastrointestinal adverse effects, including peptic ulcers and bleeding, compared to the use of either drug alone. nih.gov The proposed mechanism involves the inhibition of prostaglandin (B15479496) synthesis by both classes of drugs, which are crucial for maintaining the integrity of the gastric mucosal barrier.
The co-administration of this compound with fluoroquinolone antibiotics has been shown to substantially increase the risk of tendon rupture, particularly of the Achilles tendon. nih.govnih.gov The risk is greatest when oral corticosteroids are co-prescribed with fluoroquinolones. nih.gov One study found a 46-fold greater predisposition to tendon rupture in patients taking both fluoroquinolones and corticosteroids compared to those taking fluoroquinolones alone. nih.gov The underlying mechanism is thought to involve alterations in collagen fibrils and matrix metalloproteinase regulation. nih.gov This risk is also dependent on the timing and cumulative dose of the medications and is more pronounced in elderly patients. nih.gov
When used with potassium-depleting diuretics (e.g., thiazides, loop diuretics), this compound can exacerbate hypokalemia. Corticosteroids themselves can promote potassium excretion, and this effect is additive with that of these diuretics.
Table 2: Increased Adverse Event Risk with Concomitant Medications
| Concomitant Medication | Adverse Event | Mechanism of Interaction | Clinical Considerations |
|---|---|---|---|
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Gastrointestinal bleeding and ulceration. nih.gov | Synergistic damaging effects on the gastrointestinal mucosa. nih.gov | Increased need for gastroprotective agents and monitoring for GI symptoms. |
| Fluoroquinolone Antibiotics | Tendon rupture, particularly Achilles tendon. nih.govnih.gov | Compounding effect on tendon integrity, possibly through alterations in collagen turnover. nih.govyoutube.com | Caution is advised, especially in the elderly and those on long-term therapy. |
| Potassium-Depleting Diuretics | Hypokalemia (low potassium levels). | Additive potassium-wasting effects. | Regular monitoring of serum potassium levels is recommended. |
Alterations in this compound Metabolism by Other Pharmaceutical Agents
The metabolism of this compound, primarily occurring in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system, can be significantly altered by other drugs. drugbank.com This can lead to either a decrease or an increase in the systemic concentration of hydrocortisone, thereby affecting its efficacy and safety.
CYP3A4 inducers , such as certain anticonvulsants (e.g., phenobarbital, phenytoin) and antibiotics (e.g., rifampin), can accelerate the metabolism of hydrocortisone. patsnap.com This increased metabolic clearance can lead to lower plasma concentrations of hydrocortisone, potentially reducing its therapeutic effect. patsnap.com
Conversely, CYP3A4 inhibitors , like the antifungal agent ketoconazole, can decrease the metabolism of this compound. healthline.com This inhibition of metabolic pathways leads to an increase in the plasma concentration of hydrocortisone, which can elevate the risk of its systemic side effects. healthline.com
Immunosuppressive Interactions and Infection Susceptibility
This compound possesses immunosuppressive properties that can be additive with other immunosuppressant drugs. patsnap.com This can lead to a heightened state of immunosuppression, increasing the patient's susceptibility to infections. patsnap.com The risk of infection is dose-dependent, with higher doses and longer durations of therapy posing a greater risk. nih.govuspharmacist.com Studies have shown an increased risk for bacterial, viral, fungal, and parasitic infections in patients treated with oral steroids. uspharmacist.com
The immunosuppressive effects of this compound also have important implications for vaccination. The administration of live or live-attenuated vaccines is generally contraindicated in patients receiving immunosuppressive doses of corticosteroids. rxlist.comnih.gov This is due to the risk of the vaccine causing a disseminated infection in an individual with a weakened immune system. healthline.com Furthermore, the immune response to both live and inactivated vaccines may be diminished, potentially rendering the vaccination less effective. healthline.comdrugs.com
Q & A
Q. What analytical methods are recommended for quantifying Hydrocortisone acetate in pharmaceutical formulations?
this compound is commonly quantified using chromatographic and spectroscopic techniques. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) enables precise detection of multiple corticosteroids, including this compound, with a limit of detection (LOD) as low as 0.01 µg/mL . Reverse-phase HPLC with UV detection at 254 nm is also validated for pharmacopeial compliance, requiring column specifications (e.g., 4.6-mm × 15-cm L1 column) and system suitability parameters (e.g., tailing factor ≤2.0, RSD ≤2.0%) . UV-Vis spectrophotometry using derivative methods at 234 nm offers a cost-effective alternative, validated for linearity (r ≥0.995) and recovery accuracy (96.4–100.3%) in cream formulations .
Q. How do pharmacopeial standards ensure the quality and consistency of this compound in research?
The United States Pharmacopeia (USP) mandates stringent criteria for this compound purity (97.0–102.0%) and impurity profiling. Testing includes mobile phase preparation (0.10 mg/mL in acetonitrile-water mixtures), injection volume (10 µL), and chromatographic validation to detect degradation products. Compliance with USP35C standards ensures batch-to-batch reproducibility and regulatory acceptance .
Q. What methodologies are employed to assess the stability of this compound under various storage conditions?
Stability-indicating HPLC methods are critical for detecting degradation products under stress conditions (e.g., heat, light, pH variations). Accelerated stability studies at 40°C/75% relative humidity over 6 months, coupled with forced degradation (acid/alkaline hydrolysis, oxidation), validate the compound’s shelf life. Ethyl cellulose microencapsulation improves thermal stability by reducing degradation rates by 30–40% compared to free drug formulations .
Q. What experimental models are suitable for evaluating the anti-inflammatory efficacy of this compound?
Preclinical studies utilize rodent models of induced colitis or dermatitis, with efficacy assessed via histopathological scoring (e.g., neutrophil infiltration reduction by 50–70%) and cytokine profiling (IL-6, TNF-α suppression). Intra-articular administration in rheumatoid arthritis models (e.g., 25–50 mg doses in joint inflammation) demonstrates localized anti-inflammatory effects .
Advanced Research Questions
Q. How can microencapsulation techniques improve the solubility and bioavailability of this compound?
Solvent evaporation with ethyl cellulose polymers enhances aqueous solubility by 3–5 fold. Optimized parameters include polymer:drug ratios (2:1 to 4:1), dichloromethane as a solvent, and polyvinyl alcohol (PVA) emulsifier (0.5–1.0% w/v). Characterization via FT-IR confirms chemical stability, while in vitro release studies (pH 1.2 and 7.4 buffers) show sustained release over 24 hours (80–90% cumulative release) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from solubility differences. This compound’s low water solubility (28× lower than free alcohol form) limits oral absorption but enhances localized retention in dermal/rectal formulations. Bridging studies using ex vivo skin permeation assays (Franz cells) and in vivo pharmacokinetics (AUC comparisons) reconcile efficacy gaps. For example, intra-articular efficacy (70% inflammation reduction) contrasts with lower oral bioavailability (26% absorption in rectal suppositories) .
Q. How can researchers optimize stereochemical purity during this compound synthesis?
Key challenges include inversion of the C-11 hydroxyl group (α→β configuration) and selective acetylation at C-21. Multi-step synthesis from desoxycholic acid requires chiral chromatography (e.g., polysaccharide columns) for intermediate purification. Recent advances use enzymatic catalysis (e.g., Candida antarctica lipase) to achieve ≥98% enantiomeric excess .
Q. What advanced drug delivery systems are being explored for this compound?
Nanoparticulate carriers (e.g., PLGA nanoparticles) and thermoresponsive hydrogels are under investigation. PLGA formulations (150–200 nm particle size) show 2× higher dermal retention in porcine skin models compared to creams. Hydrogels (e.g., poloxamer-based) provide sustained release (>72 hours) in ulcerative colitis models, validated via colonoscopy scoring .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate in vitro dissolution (USP Apparatus II) with in vivo plasma concentration-time curves to address bioavailability discrepancies .
- Impurity Profiling : Use LC-HRMS to identify degradation products (e.g., oxidation at C-11) and establish toxicity thresholds per ICH Q3A guidelines .
- Animal Model Selection : Prioritize species with analogous corticosteroid metabolism (e.g., equine models for pharmacokinetic studies) to improve translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
